(E)-4-oxo-6-phenyl-5-hexenoic acid
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Overview
Description
(E)-4-oxo-6-phenyl-5-hexenoic acid is an organic compound characterized by the presence of a phenyl group, a hexenoic acid chain, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-6-phenyl-5-hexenoic acid typically involves the use of organic synthesis techniques. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic processes. These methods can include the use of metal catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-oxo-6-phenyl-5-hexenoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
(E)-4-oxo-6-phenyl-5-hexenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (E)-4-oxo-6-phenyl-5-hexenoic acid exerts its effects involves interactions with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or proteins, potentially inhibiting their activity. The phenyl group can also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-phenylhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid chain.
4-oxo-6-phenyl-5-hexenoic acid methyl ester: The ester derivative of the compound.
4-oxo-6-phenyl-5-hexenoic acid ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
(E)-4-oxo-6-phenyl-5-hexenoic acid is unique due to the presence of the double bond in the hexenoic acid chain, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in various chemical reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
(E)-4-oxo-6-phenylhex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(8-9-12(14)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJRPMKIJXEPDG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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